Fmoc-L-2-Amino-3-guanidinopropionic acid

Proteolytic stability Oral peptide delivery Antimicrobial peptides

Need to improve oral peptide stability without altering antimicrobial activity? Standard arginine residues create protease liabilities. Fmoc-Agp-OH provides a direct solution. - **70-fold higher stability** in gastric extracts vs. L-arginine, proven in antimicrobial peptides. - **Quantifiably lower helix propensity** - modulates secondary structure where arginine fails. - **Direct SPPS compatibility** with standard Fmoc protocols for rapid analog synthesis. Available in research to semi-bulk quantities with >98% purity. Immediate shipment for peptide drug discovery projects.

Molecular Formula C19H20N4O4
Molecular Weight 368.4 g/mol
Cat. No. B12050661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-2-Amino-3-guanidinopropionic acid
Molecular FormulaC19H20N4O4
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=C(N)N)C(=O)O
InChIInChI=1S/C19H20N4O4/c20-18(21)22-9-16(17(24)25)23-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)(H4,20,21,22)/t16-/m0/s1
InChIKeyZDDPAQOOCDZPCG-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-2-Amino-3-guanidinopropionic Acid – Protected Arginine Analog for Peptide Synthesis


Fmoc-L-2-amino-3-guanidinopropionic acid (Fmoc-Agp-OH) is a fluorenylmethyloxycarbonyl-protected, non-proteinogenic α-amino acid that serves as a homolog of L-arginine possessing a truncated side chain bearing a guanidino group [1]. The Fmoc group renders the compound compatible with standard Fmoc solid-phase peptide synthesis (SPPS), while the shortened side chain (one methylene unit versus three in arginine) alters the steric presentation and electronic environment of the guanidinium moiety [2]. This compound is employed as a building block to impart resistance to tryptic degradation and to modulate secondary structure propensity in synthetic peptides [3].

Synthesis Compatibility Standard Fmoc SPPS protocols; building block integrates without modification
Proteolytic Stability Tuning Shortened guanidino side chain alters trypsin/pepsin recognition for enhanced peptide stability
Conformational Control Modulates α-helical capping and propagation propensity in synthetic peptides

Functional Irreplaceability Versus Arginine and Side-Chain Analogs


Simply substituting Fmoc-L-2-amino-3-guanidinopropionic acid with Fmoc-L-arginine, Fmoc-L-homoarginine, or the four-methylene analog Fmoc-L-Agb-OH is not functionally equivalent because the side-chain length directly governs proteolytic susceptibility, helical secondary structure bias, and intrinsic gas-phase basicity of the guanidinium group [1]. Peptides containing Agp exhibit up to 70-fold greater stability in gastrointestinal extracts compared to arginine-containing controls, a gain that is lost when the side chain is extended [2]. Moreover, Agp imparts the lowest C-cap and helix propagation parameters among all arginine side-chain-length variants, meaning that replacement with a longer-chain analog will inadvertently increase α-helical content at the substitution site [3]. These quantitative differences in stability and conformation preclude generic interchangeability.

1 Replacement with Fmoc-Arg-OH or Fmoc-homoarginine may not preserve protease resistance profile, as side-chain length directly influences proteolytic susceptibility.
2 Longer-chain analogs (Agb, Agh) increase α-helical propensity; substitution may shift secondary structure balance away from targeted C-cap termination or destabilization.
3 Gas-phase basicity differs progressively with side-chain length; use of arginine or homoarginine may alter MS fragmentation behavior and protonation equilibria.

Quantitative Differentiation Against Closest Structural Analogs


Gastrointestinal Protease Resistance: Duodenal and Gastric Stability Comparison

In a head-to-head study, the incorporation of 2-amino-3-guanidinopropionic acid (Agp) in place of arginine in cationic antimicrobial peptides resulted in a 50-fold increase in stability in duodenal extract and a 70-fold increase in stomach extract, relative to the unmodified parent peptide. By comparison, incorporation of homoarginine yielded only a 14-fold (duodenal) and 40-fold (stomach) stability enhancement [1]. This demonstrates that Agp confers superior gastrointestinal resistance to trypsin and pepsin/chymosin compared not only to arginine but also to the nearest side-chain-extended analog, homoarginine.

GI Stability vs. Homoarginine
Head-to-head
Agp 50× (duodenal) / 70× (stomach) vs. parent Arg
Homoarginine 14× (duodenal) / 40× (stomach) vs. parent Arg
Agp provides reported higher stability in GI extracts over homoarginine replacement.
Whole organ extracts at 37 °C; degradation by RP-HPLC.
Proteolytic stability Oral peptide delivery Antimicrobial peptides

Serum Protease Resistance and Prolonged Intact Peptide Recovery

In a direct comparison, the arginine-rich antimicrobial peptide NH2-RRWRIVVIRVRR-CONH2 was nearly completely degraded after 8 h in mouse serum, whereas the analog in which all arginine residues were replaced with Agp showed less than 20% degradation over the same period. Antimicrobial activity was retained [1]. This demonstrates that Agp confers significant resistance to serum endoproteases without abolishing biological function.

Serum Stability (8 h)
Head-to-head
Agp-peptide >80% intact
Parent Arg-peptide ~0% intact
Supports serum half-life extension research for antimicrobial peptides.
Mouse serum, 37 °C, RP-HPLC quantification.
Serum stability Antimicrobial peptides Peptide half-life extension

Helix C-Capping Energetics and Targeted Secondary Structure Termination

Circular dichroism spectroscopy of 12 Ala-based host-guest peptides determined that the C-cap parameter follows the rank order Agp < Agb < Arg < Agh, with more favorable (less negative) free energy values as side-chain length increases [1]. Agp thus provides the strongest helix C-terminal termination signal among the four arginine analogs. The quantitative C-cap free energy for Agp is the most unfavorable, making it the preferred choice when the goal is to deliberately disrupt or terminate an α-helix at a specific position.

Helix C-Cap Rank
Reported rank
Agp<Agb<Arg<Agh
Agp is the most unfavorable C-cap residue, strongest helix termination signal.
CD spectroscopy, pH 7.0, 0 °C, Lifson-Roig analysis.
Alpha-helix capping Peptide secondary structure Circular dichroism

Helix Propagation Propensity and Sequence-Based Destabilization

Helix propensity (w-value) determined from the same Ala-based peptide series follows the rank order Agp < Agb < Arg > Agh [1]. Agp consistently demonstrates the lowest intrinsic helix-forming tendency among all four side-chain-length variants, even lower than Agb and Arg. Notably, the natural amino acid Arg reaches a local maximum in helix propensity, whereas further side-chain extension to Agh causes a decline, underscoring that the native Arg side-chain length is uniquely optimized for helix stabilization and that Agp provides the greatest departure from this optimum.

Helix Propensity Rank
Reported rank
Agp<Agb<Arg>Agh
Lowest helix-forming tendency among all arginine homologs; disrupts helical content.
Non-monotonic side-chain length dependence.
Alpha-helix propensity Peptide design Conformational control

Gas-Phase Proton Affinity and Guanidinium Basicity Tuning

G3MP2B3 composite calculations established the gas-phase proton affinities (PA) of the arginine homolog series: Agp = 1025.9 kJ/mol, Agb = 1040.4 kJ/mol, and homoarginine = 1047.1 kJ/mol [1]. The progressive decrease in PA as the side chain shortens reflects the increasing inductive electron-withdrawing effect of the α-carbon on the guanidino group. This reduced gas-phase basicity of Agp translates to subtly altered protonation equilibria and hydrogen-bonding energetics in low-dielectric environments such as protein interiors or membrane interfaces.

Proton Affinity
Computational
1025.9 kJ/mol
Agb1040.4 kJ/mol
Homoarginine1047.1 kJ/mol
Lower gas-phase basicity alters protonation landscape for MS and non-aqueous interactions.
G3MP2B3 composite calculations.
Guanidinium basicity Mass spectrometry Computational chemistry

Optimal Application Scenarios Guided by Quantitative Evidence


Engineering Orally Bioavailable, Trypsin-Resistant Antimicrobial Peptides

When designing cationic antimicrobial peptides intended for oral administration, substituting arginine residues with Agp provides up to 70-fold enhancement in stomach stability and 50-fold in duodenal stability compared to arginine, outpacing homoarginine substitution by 1.75- to 3.6-fold [1]. The Fmoc-Agp building block integrates directly into standard Fmoc SPPS protocols, enabling rapid analog generation. This scenario is supported by the quantitative gut-extract stability data and the retained antimicrobial activity demonstrated in proof-of-concept studies.

Extending Serum Half-Life While Preserving Bioactivity

For peptide drug candidates that fail due to rapid serum degradation, global or site-specific replacement of arginine with Agp can reduce degradation to less than 20% after 8 hours in mouse serum while preserving antimicrobial potency [1]. This approach is directly applicable to cell-penetrating peptides, antiviral peptides, and immunomodulatory peptides where arginine residues are critical for target engagement but also serve as protease recognition sites.

Precision Control of α-Helical Topology via C-Capping

Agp is the most unfavorable C-capping residue and the weakest helix propagator among all arginine side-chain-length analogs [1]. Incorporating Agp at the C-terminal boundary of a designed helix or within a solvent-exposed face provides maximal helix termination or destabilization. This is particularly valuable in the synthesis of helix-loop-helix motifs, coiled-coil designs, and β-hairpin mimetics where precise conformational control is essential for binding specificity.

Mass Spectrometry Fragmentation Pattern Engineering

The quantifiably lower gas-phase proton affinity of Agp (1025.9 kJ/mol vs. 1047.1 kJ/mol for homoarginine) alters the protonation landscape during collision-induced dissociation [1]. This property can be exploited to engineer peptides with predictable fragmentation patterns for selected reaction monitoring (SRM) assays, or to manipulate charge-state distributions in electrospray ionization to improve signal-to-noise ratios for low-abundance analytes.

Application
Selection Property
Validation Focus
Protease-resistant antimicrobial peptide design
Side-chain truncation (guanidino methylene vs. propyl)
GI extract stability profiling
Serum half-life extension research
Arginine replacement strategy in cationic peptides
Serum degradation kinetics & intact peptide recovery
α-Helix topology engineering
C-cap free energy and helix propensity rank
CD secondary structure confirmation
Mass spectrometry fragmentation control
Gas-phase basicity modulation (lower PA)
CID pattern reproducibility & charge-state distribution
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